molecular formula C14H11ClOS B177219 3-Chloro-4'-(methylthio)benzophenone CAS No. 197438-99-6

3-Chloro-4'-(methylthio)benzophenone

Cat. No.: B177219
CAS No.: 197438-99-6
M. Wt: 262.8 g/mol
InChI Key: LQNJUYUSDLKVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4'-(methylthio)benzophenone is a specialized organic compound that serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor in the synthesis of kinase inhibitors, a major class of therapeutic agents. This benzophenone derivative is notably featured in the synthetic pathways of potent and selective c-Met (mesenchymal-epithelial transition factor) kinase inhibitors, as documented in patent literature [https://patents.google.com/patent/US2006025875A1/en]. The structural motif of the benzophenone core, functionalized with chloro and methylthio groups, provides versatile handles for further chemical modification, enabling the construction of complex heterocyclic systems essential for biological activity. Researchers utilize this compound to develop and optimize small molecules that target dysregulated signaling pathways in oncology, particularly those involving the c-Met receptor, which is implicated in tumor growth, angiogenesis, and metastasis. The mechanism of action for the final drug candidates derived from this intermediate typically involves competitive inhibition at the ATP-binding site of the target kinase, thereby blocking downstream pro-survival and proliferative signals in cancer cells. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNJUYUSDLKVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374016
Record name 3-Chloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197438-99-6
Record name 3-Chloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloro 4 Methylthio Benzophenone

Exploration of Established Benzophenone (B1666685) Synthesis Pathways Applied to 3-Chloro-4'-(methylthio)benzophenone

The construction of the benzophenone scaffold is central to the synthesis of this compound. Traditional methods for preparing diaryl ketones, including Friedel-Crafts acylation and organometallic coupling reactions, have been adapted for this purpose. nih.gov

Friedel-Crafts Acylation Routes and Their Adaptations

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. nih.gov In the context of this compound, this would typically involve the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). scribd.comgoogle.com

One possible route is the acylation of thioanisole (B89551) with 3-chlorobenzoyl chloride. The methylthio group (-SCH₃) on thioanisole is an ortho-, para-directing group, meaning the acylation would predominantly occur at the para position to yield the desired 4'-(methylthio) substitution. The chloro group on the benzoyl chloride remains at the 3-position.

Alternatively, the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-(methylthio)benzoyl chloride could be employed. However, the chloro substituent on chlorobenzene is deactivating and directs incoming electrophiles to the ortho and para positions. rsc.org This can lead to a mixture of isomers, with the desired 3-chloro isomer potentially being a minor product. scribd.com The reaction conditions, including the choice of solvent and catalyst, can significantly influence the regioselectivity and yield of the reaction. scribd.comrsc.org For instance, studies on the benzoylation of chlorobenzene have shown that the product distribution is sensitive to factors like solvent, catalyst, temperature, and reaction time. scribd.comrsc.org

A general procedure for Friedel-Crafts acylation involves dissolving the aromatic substrate (e.g., thioanisole) in a suitable solvent, followed by the addition of the Lewis acid and the acylating agent (e.g., 3-chlorobenzoyl chloride). udel.edu The reaction is often carried out at low temperatures to control the reactivity and minimize side reactions. After the reaction is complete, a workup procedure involving quenching with acid is necessary to decompose the catalyst and isolate the product. udel.edu

Table 1: Comparison of Potential Friedel-Crafts Acylation Routes

Reactant 1Reactant 2CatalystExpected Major ProductPotential Issues
Thioanisole3-Chlorobenzoyl chlorideAlCl₃This compoundPotential for side reactions
Chlorobenzene4-(Methylthio)benzoyl chlorideAlCl₃Mixture of isomers (ortho, para)Low yield of desired meta-isomer

Organometallic Coupling Reactions (e.g., Grignard, Palladium-Catalyzed)

Organometallic coupling reactions offer a powerful alternative to Friedel-Crafts acylation for the synthesis of benzophenones, often providing higher selectivity and functional group tolerance. nih.govorganic-chemistry.org

Grignard Reactions: The addition of a Grignard reagent to a benzoyl chloride or a related derivative can produce a benzophenone. For the synthesis of this compound, one could envision the reaction of a Grignard reagent derived from 1-bromo-4-(methylthio)benzene with 3-chlorobenzoyl chloride. The Grignard reagent, acting as a nucleophile, would attack the electrophilic carbonyl carbon of the acid chloride. miracosta.eduumkc.edu However, a more common application of Grignard reagents in benzophenone synthesis involves their reaction with a nitrile. For example, reacting phenylmagnesium bromide with benzonitrile, followed by acidic hydrolysis, yields benzophenone. sarthaks.com This approach could be adapted by using 4-(methylthio)phenylmagnesium bromide and 3-chlorobenzonitrile.

Palladium-Catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as highly efficient methods for forming carbon-carbon bonds. libretexts.orgopenstax.org These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 4-(methylthio)phenylboronic acid with 3-chlorobenzoyl chloride. organic-chemistry.org This method often proceeds under mild conditions and tolerates a wide range of functional groups, overcoming some of the limitations of Friedel-Crafts acylation. nih.govorganic-chemistry.org The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 2: Overview of Organometallic Coupling Strategies

Reaction TypeReactant 1Reactant 2Catalyst/ReagentKey Features
Grignard Reaction4-(Methylthio)phenylmagnesium bromide3-Chlorobenzoyl chloride-Strong nucleophile, requires anhydrous conditions
Grignard Reaction4-(Methylthio)phenylmagnesium bromide3-Chlorobenzonitrile-Alternative to acid chloride, followed by hydrolysis
Suzuki-Miyaura Coupling4-(Methylthio)phenylboronic acid3-Chlorobenzoyl chloridePalladium catalyst, BaseHigh selectivity, mild conditions, broad functional group tolerance

Development of Novel Synthetic Strategies for the Thiomethyl and Chloro Moieties

The introduction of the thiomethyl and chloro groups onto the benzophenone scaffold requires careful consideration of regioselectivity and functional group compatibility. Novel synthetic strategies focus on selective transformations to achieve the desired substitution pattern.

Selective Halogenation and Thioetherification Procedures

Thioetherification: The introduction of the methylthio group can be achieved through various thioetherification methods. If starting with a pre-halogenated benzophenone, such as 3-chloro-4'-bromobenzophenone, a nucleophilic substitution reaction with sodium thiomethoxide (NaSMe) could be employed to introduce the methylthio group at the 4'-position. Palladium-catalyzed cross-coupling reactions can also be utilized for C-S bond formation.

Process Optimization and Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of the reaction conditions to ensure efficiency, safety, and cost-effectiveness.

For Friedel-Crafts acylations, key parameters to optimize include the catalyst loading, reaction temperature, and reaction time. Using a more environmentally friendly and recyclable solid acid catalyst, such as certain types of clay, could be an alternative to traditional Lewis acids like AlCl₃. ijraset.com

In the case of palladium-catalyzed coupling reactions, optimizing the catalyst system (ligand and palladium source), base, and solvent is crucial for maximizing yield and turnover number. organic-chemistry.org The development of air- and moisture-stable palladium catalysts can simplify the reaction setup and improve scalability. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Benzophenone Derivatives

The traditional Friedel-Crafts acylation, while effective, presents significant environmental and safety challenges, primarily due to the use of stoichiometric amounts of corrosive and polluting Lewis acid catalysts like aluminum chloride. researchgate.netias.ac.in The reaction workup generates large volumes of acidic wastewater, posing disposal and environmental problems. researchgate.net These drawbacks have spurred research into greener and more sustainable synthetic routes for benzophenone derivatives.

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.net Key principles applied to benzophenone synthesis include the use of benign solvents, reusable solid acid catalysts, and alternative energy sources.

Heterogeneous Catalysis: A major advancement has been the replacement of homogeneous catalysts like AlCl₃ with solid, heterogeneous catalysts. These catalysts are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and reduce waste generation. researchgate.net Examples of solid acid catalysts successfully used in the acylation of arenes like thioanisole include:

Zeolites and Clays: Montmorillonite K-10 clay, either on its own or modified with metal chlorides, has been shown to be an effective catalyst for Friedel-Crafts reactions. google.com

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, have demonstrated high activity and selectivity in the acylation of thioanisole with acetic anhydride, a reaction analogous to the formation of the ketone in the target molecule. ias.ac.inresearchgate.net

Silica-Supported Catalysts: Lewis acids supported on silica (B1680970) gel have also been explored as reusable and efficient catalysts for benzophenone synthesis. google.com

Research on the acylation of thioanisole to produce 4-(methylthio)acetophenone found the cation exchange resin Amberlyst-15 to be a highly effective and reusable catalyst. ias.ac.inresearchgate.net This provides a strong model for the green synthesis of this compound.

Alternative Energy Sources and Solvents: The principles of green chemistry also encourage minimizing energy consumption and using safer solvents.

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net

Photochemical Methods: The use of solar energy for photochemical reactions, such as the photoreduction of benzophenone, highlights the potential of renewable energy sources in organic synthesis. researchgate.net This approach uses sunlight to initiate reactions, replacing the need for conventional heating.

Green Solvents: Traditional solvents like dichloromethane (B109758) or nitrobenzene (B124822) can be replaced with more environmentally friendly alternatives. scribd.com In some cases, reactions can be conducted in water or under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. nih.govrsc.org

The following table summarizes the comparison between traditional and green synthesis approaches for benzophenone derivatives.

FeatureTraditional Friedel-Crafts AcylationGreen Synthesis Approach
Catalyst Stoichiometric AlCl₃, FeCl₃Catalytic amounts of solid acids (e.g., zeolites, clays, resins) researchgate.netias.ac.in
Catalyst Reusability No, consumed in reaction/workupYes, easily recovered and reused researchgate.net
Solvent Chlorinated solvents (e.g., CH₂Cl₂, CS₂), Nitrobenzene scribd.comGreener solvents (e.g., water) or solvent-free conditions nih.govrsc.org
Waste Generation High volume of acidic aqueous waste researchgate.netMinimal waste, reduced need for neutralization
Energy Source Conventional heatingAlternative sources like microwave or solar energy researchgate.net
Reaction Conditions Often harsh, corrosive environmentMilder reaction conditions

By adopting these green chemistry principles, the synthesis of this compound and other benzophenone derivatives can be made more sustainable, safer, and economically viable.

Elucidation of Reactivity and Mechanistic Pathways of 3 Chloro 4 Methylthio Benzophenone

Investigation of Electrophilic and Nucleophilic Substitution Reactions

The two phenyl rings of 3-Chloro-4'-(methylthio)benzophenone exhibit different susceptibilities to electrophilic and nucleophilic attack due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution:

The reactivity of the two aromatic rings towards electrophiles is dictated by the directing effects of the chloro and methylthio groups. The methylthio (-SMe) group is an ortho-, para-directing activator, meaning it increases the electron density of the phenyl ring, particularly at the positions ortho and para to itself, making the ring more susceptible to electrophilic attack. Conversely, the chlorine (-Cl) atom is an ortho-, para-directing deactivator. While it directs incoming electrophiles to the ortho and para positions, it withdraws electron density from the ring, making it less reactive than unsubstituted benzene (B151609).

Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur preferentially on the phenyl ring bearing the methylthio group. The primary products would be those where the electrophile has added to the positions ortho to the methylthio group, as the para position is already occupied by the benzoyl moiety.

Table 1: Predicted Products of Electrophilic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)
HNO₃/H₂SO₄3-Chloro-4'-(methylthio)-3'-nitrobenzophenone
Br₂/FeBr₃3'-Bromo-3-chloro-4'-(methylthio)benzophenone

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings that are electron-deficient, typically those bearing strong electron-withdrawing groups. In this compound, the ring substituted with the chlorine atom is more electron-deficient than the ring with the methylthio group. The chlorine atom itself can act as a leaving group in SNAr reactions.

Kinetic studies on similar molecules, such as 3-nitro-4-chloro benzaldehyde (B42025), have shown that the presence of an electron-withdrawing group (like the nitro group, and to a lesser extent, the benzoyl group) facilitates nucleophilic attack at the carbon bearing the chlorine. zenodo.org The reaction with nucleophiles like sodium phenoxide follows second-order kinetics, consistent with a bimolecular mechanism. zenodo.org

The proposed mechanism for SNAr at the 3-chloro position involves the attack of a nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity. The rate of this reaction would be influenced by the nature of the nucleophile and the reaction conditions.

Oxidative Transformations of the Methylthio Group

The methylthio group (-SMe) is susceptible to oxidation, which can proceed in a stepwise manner to yield the corresponding sulfoxide (B87167) and then the sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule.

The oxidation of sulfides to sulfoxides is often achieved using mild oxidizing agents. researchgate.net Further oxidation of the sulfoxide to the sulfone typically requires stronger oxidizing conditions. organic-chemistry.org A variety of reagents can be employed for these transformations, including hydrogen peroxide, peroxy acids (like m-CPBA), and metal-based catalysts. organic-chemistry.orggoogle.com

Reaction Scheme:

This compound 3-Chloro-4'-(methylsulfinyl)benzophenone (Sulfoxide)

3-Chloro-4'-(methylsulfinyl)benzophenone 3-Chloro-4'-(methylsulfonyl)benzophenone (Sulfone)

Table 2: Common Reagents for Sulfide Oxidation

TransformationCommon Oxidizing Reagents
Sulfide to SulfoxideHydrogen peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄)
Sulfide to SulfonePeroxymonosulfuric acid (Caro's acid), Potassium permanganate (B83412) (KMnO₄)
Sulfoxide to SulfoneHydrogen peroxide with a catalyst, m-Chloroperoxybenzoic acid (m-CPBA)

Reductive Pathways of the Carbonyl and Halogen Substituents

The carbonyl group and the chloro substituent of this compound can undergo reduction through various pathways, depending on the reducing agent and reaction conditions.

Reduction of the Carbonyl Group:

The ketone functionality can be reduced to a secondary alcohol (a benzhydrol derivative). This is a common transformation for benzophenones and can be achieved using various reducing agents. Metal hydrides are frequently employed for this purpose.

Reduction of the Chloro Group:

The carbon-chlorine bond can also be reduced, replacing the chlorine atom with a hydrogen atom. This reductive dehalogenation can occur under different conditions, often involving catalytic hydrogenation or the use of specific metal-based reducing agents.

The relative ease of reduction of the carbonyl versus the chloro group depends on the chosen reagent. Selective reduction of one group in the presence of the other can be a synthetic challenge and requires careful selection of the reducing system. For instance, some mild reducing agents might selectively reduce the ketone without affecting the chloro group, while more potent systems could reduce both.

Photochemical Reactivity and Energy Transfer Processes

Benzophenone (B1666685) and its derivatives are well-known for their photochemical properties, often utilized as photosensitizers. wikipedia.org Upon absorption of UV light, benzophenone can be excited from its ground state (S₀) to a singlet excited state (S₁), which then efficiently undergoes intersystem crossing to a more stable triplet excited state (T₁). wikipedia.org This triplet state is a diradical and can participate in various photochemical reactions, including hydrogen abstraction and energy transfer. wikipedia.orgacs.org

The presence of the sulfur atom in the methylthio group can influence the photochemical behavior. Sulfur-containing compounds can undergo specific photochemical reactions, and the sulfur atom can also affect the energy levels of the excited states and the efficiency of intersystem crossing. eurekaselect.com The photochemical reactions of benzophenone are often studied in alcoholic solvents, where hydrogen abstraction from the solvent by the excited ketone is a common process. acs.org

The specific photochemical pathways for this compound would depend on the excitation wavelength and the reaction medium. Potential reactions include photoreduction of the carbonyl group, C-S bond cleavage, and energy transfer to other molecules.

Kinetic and Spectroscopic Approaches to Reaction Mechanism Determination

The elucidation of the reaction mechanisms for this compound relies on a combination of kinetic studies and spectroscopic analysis.

Kinetic Studies:

Kinetic experiments are crucial for determining the rate laws of reactions, which in turn provide insights into the reaction mechanism. For instance, in nucleophilic aromatic substitution reactions, monitoring the disappearance of the reactant or the appearance of the product over time allows for the determination of the reaction order with respect to each reactant. A study on the reaction of 3-nitro-4-chloro benzaldehyde with various nucleophiles demonstrated second-order kinetics, supporting a bimolecular mechanism. zenodo.org Similar kinetic analyses could be applied to the reactions of this compound to understand the influence of the methylthio group on the reaction rates and to probe the mechanism of its various transformations.

Spectroscopic Approaches:

Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the structure of the starting material and the final products of a reaction. Changes in chemical shifts can provide evidence for transformations at different parts of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the carbonyl group, as the C=O stretching frequency is a strong and characteristic absorption. The oxidation of the methylthio group to a sulfoxide and then a sulfone would also be observable through the appearance of characteristic S=O stretching bands.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds and their fragmentation patterns, which aids in structure elucidation.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions in the molecule and can be employed to monitor the kinetics of reactions where the reactant and product have different absorption spectra.

Electron Spin Resonance (ESR) Spectroscopy: For reactions involving radical intermediates, such as in some photochemical processes, ESR spectroscopy can be used to detect and characterize these transient species. acs.org

By combining these kinetic and spectroscopic methods, a detailed picture of the reaction pathways and mechanisms for this compound can be constructed.

Comprehensive Spectroscopic Characterization and Structural Analysis of 3 Chloro 4 Methylthio Benzophenone

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical tool utilized to determine the molecular weight and elucidate the structural features of a compound through the analysis of its fragmentation patterns. For 3-Chloro-4'-(methylthio)benzophenone, with a molecular formula of C₁₄H₁₁ClOS, mass spectrometry provides crucial insights into its stability and the characteristic cleavages it undergoes upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in confirming the elemental composition of a molecule with high accuracy. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Exact Mass Calculation for C₁₄H₁₁³⁵ClOS

Element Count Isotopic Mass Total Mass
Carbon (C) 14 12.000000 168.000000
Hydrogen (H) 11 1.007825 11.086075
Chlorine (Cl) 1 34.968853 34.968853
Oxygen (O) 1 15.994915 15.994915
Sulfur (S) 1 31.972071 31.972071

| Total | | | 262.024814 |

An experimental HRMS measurement yielding a mass value very close to this theoretical calculation would unequivocally confirm the elemental composition of the molecular ion, [M]⁺˙. The presence of the chlorine isotope, ³⁷Cl, would also be evident as an [M+2]⁺˙ peak with an intensity of approximately one-third of the molecular ion peak, a characteristic isotopic signature for monochlorinated compounds. miamioh.edu

Investigation of Fragmentation Pathways

The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group and the loss of substituents from the aromatic rings.

Key Predicted Fragmentation Pathways:

α-Cleavage: The bonds on either side of the carbonyl group are susceptible to cleavage. This could lead to the formation of several key fragment ions:

Loss of the chlorophenyl radical (•C₆H₄Cl) to form the [M - C₆H₄Cl]⁺ ion, which would be the methylthiobenzoyl cation.

Loss of the methylthiophenyl radical (•C₆H₄SCH₃) to form the [M - C₆H₄SCH₃]⁺ ion, which would be the chlorobenzoyl cation.

Cleavage involving the methylthio group: The C-S bond can cleave, leading to the loss of a methyl radical (•CH₃) to form an [M - CH₃]⁺ ion. Subsequent loss of a neutral carbon monosulfide (CS) molecule is also a possibility.

Loss of Chlorine: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (•Cl), leading to the formation of an [M - Cl]⁺ ion. miamioh.edu

Aromatic Ring Fragmentation: Further fragmentation of the benzoyl cations can occur, leading to the loss of carbon monoxide (CO) and subsequent characteristic aromatic fragment ions.

Table 2: Predicted Major Fragment Ions for this compound

m/z (mass/charge) Proposed Fragment Ion Neutral Loss
262/264 [C₁₄H₁₁ClOS]⁺˙ -
247/249 [C₁₃H₈ClOS]⁺ •CH₃
227 [C₁₄H₁₁OS]⁺ •Cl
151 [C₇H₇OS]⁺ •C₆H₄Cl
139/141 [C₇H₄ClO]⁺ •C₆H₄SCH₃
111/113 [C₆H₄Cl]⁺ C₇H₇OS

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysisyoutube.comchemicalbook.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is dependent on the nature of its chromophores. The chromophoric system of this compound is composed of the benzophenone (B1666685) core, which is a conjugated system of two phenyl rings and a carbonyl group.

The electronic spectrum of benzophenone itself typically shows two main absorption bands: a strong band around 250 nm corresponding to a π → π* transition and a weaker, longer-wavelength band around 340 nm corresponding to an n → π* transition of the carbonyl group. researchgate.net

The substituents on the phenyl rings of this compound will influence the position and intensity of these absorption bands.

3-Chloro group: The chlorine atom acts as a weak deactivating group via its inductive effect and a weak activating group through resonance. Its effect on the UV-Vis spectrum is generally modest, often causing a small bathochromic (red) shift.

4'-(methylthio) group: The methylthio group (-SCH₃) is an auxochrome, a group with non-bonding electrons that can interact with the π-system of the benzene (B151609) ring. This interaction leads to a significant bathochromic shift and an increase in the intensity of the π → π* absorption band.

Therefore, the UV-Vis spectrum of this compound is expected to show a π → π* transition at a wavelength longer than that of unsubstituted benzophenone, likely in the 260-280 nm region, and a weaker n → π* transition at a longer wavelength.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition Expected λ (nm) Chromophore
π → π* ~260-280 Substituted benzophenone system

X-ray Crystallography for Solid-State Molecular Architectureresearchgate.net

While a specific crystal structure for this compound is not publicly available, the structures of related benzophenones can provide a model for its likely solid-state architecture. The two phenyl rings in benzophenone derivatives are typically not coplanar due to steric hindrance between the ortho-hydrogens. The dihedral angle between the planes of the two rings is a key structural parameter.

In the case of this compound, the presence of the substituents would influence the crystal packing through intermolecular interactions such as van der Waals forces and potentially weak C-H···O or C-H···π interactions. The precise arrangement of molecules in the crystal lattice would be determined by the optimization of these intermolecular forces.

Table 4: Predicted Key Structural Parameters from a Hypothetical X-ray Crystal Structure Analysis

Parameter Predicted Value/Observation Significance
C-Cl bond length ~1.74 Å Standard aromatic C-Cl bond length
C=O bond length ~1.22 Å Typical for a diaryl ketone
C-S bond length ~1.77 Å Standard aromatic C-S bond length
S-C(methyl) bond length ~1.81 Å Standard S-C single bond length
Dihedral angle between phenyl rings 40-60° Indicates significant twisting from planarity

Computational and Theoretical Investigations of 3 Chloro 4 Methylthio Benzophenone

Quantum Chemical Calculations (Density Functional Theory) for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By employing functionals such as B3LYP with various basis sets, researchers can gain a deep understanding of the molecule's behavior.

Optimized Geometries and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 3-Chloro-4'-(methylthio)benzophenone, the geometry is characterized by the dihedral angles between the two phenyl rings and the central carbonyl group. These angles are a result of the balance between steric hindrance from the substituents and the electronic effects that favor planarity for better conjugation.

The conformational landscape of benzophenone (B1666685) derivatives is complex, with multiple possible low-energy conformations. The rotation of the phenyl rings around the bonds connecting them to the carbonyl carbon leads to various conformers. The global minimum energy structure and the relative energies of other stable conformers can be determined through computational scans of these rotational barriers.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted Value
C=O Bond Length~1.24 Å
C-Cl Bond Length~1.75 Å
C-S Bond Length~1.78 Å
S-CH3 Bond Length~1.82 Å
Dihedral Angle (Ring 1)Variable
Dihedral Angle (Ring 2)Variable
Note: These are predicted values based on typical bond lengths and the analysis of similar substituted benzophenones. Actual values would require specific DFT calculations for this molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. longdom.org

In this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the electron-donating methylthio group, as this group increases the electron density. Conversely, the LUMO is likely to be centered on the benzoyl moiety, particularly the carbonyl group and the phenyl ring with the electron-withdrawing chloro substituent. A smaller HOMO-LUMO gap suggests a higher reactivity and the possibility of charge transfer interactions within the molecule. scialert.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-6.0 to -6.5
LUMO-2.0 to -2.5
HOMO-LUMO Gap3.5 to 4.5
Note: These are estimated energy ranges based on studies of benzophenone and its derivatives. longdom.orgscialert.net The actual values are dependent on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. uni-muenchen.de

For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. The region around the methylthio group would also exhibit a negative potential, though less intense than the carbonyl oxygen. The areas around the hydrogen atoms of the phenyl rings and especially near the electron-withdrawing chlorine atom would show a positive potential, indicating them as potential sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters and Spectral Simulation

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are instrumental in interpreting experimental spectra and can help in the structural elucidation of the compound.

Theoretical vibrational analysis for this compound would predict characteristic stretching frequencies for the carbonyl group (C=O), the C-Cl bond, and the C-S bond. For instance, the C=O stretching vibration in benzophenones typically appears in the range of 1640-1670 cm⁻¹. longdom.org The presence of the chloro and methylthio substituents would cause slight shifts in this and other vibrational frequencies.

Simulation of the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) would reveal the electronic transitions responsible for the absorption of light. Benzophenone itself exhibits two main absorption bands. longdom.org The introduction of the chloro and methylthio groups is expected to cause a red shift (shift to longer wavelengths) of these bands due to the extension of the conjugated system and the electronic effects of the substituents.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a reaction. This includes locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies. This information is vital for understanding the kinetics and feasibility of a chemical reaction.

For this compound, theoretical studies could explore various reactions, such as nucleophilic substitution at the carbon atom bearing the chlorine, or electrophilic substitution on the electron-rich phenyl ring. For example, in a nucleophilic aromatic substitution reaction, calculations could determine the activation energy barrier for the attack of a nucleophile and the subsequent departure of the chloride ion. Such studies would provide valuable insights into the reactivity and potential synthetic applications of this compound.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties. nih.gov These models are often developed using statistical methods like multiple linear regression. nih.gov

For a class of compounds like substituted benzophenones, QSPR studies can be employed to predict various properties such as boiling point, solubility, or even biological activity based on a set of calculated molecular descriptors. frontiersin.org These descriptors can include constitutional, topological, geometrical, and electronic parameters. For this compound, descriptors such as molecular weight, polarizability, dipole moment, and the energies of frontier molecular orbitals could be used to build a QSPR model to predict its properties relative to other benzophenone derivatives. internationalpubls.comresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Direct molecular dynamics (MD) simulation studies specifically detailing the intermolecular interactions of this compound are not extensively available in the public research domain. However, insights into these interactions can be extrapolated from the compound's structural features and from computational and crystallographic analyses of analogous benzophenone derivatives. The intermolecular forces in the condensed phase of this compound are expected to be a complex interplay of various non-covalent interactions, which are crucial for determining its crystal packing, physical properties, and behavior in biological systems.

The primary functional groups of this compound—the ketone, the chloro substituent, and the methylthio group—dictate the nature of its intermolecular interactions. These interactions are likely to include dipole-dipole interactions, van der Waals forces, and potential weak hydrogen bonds.

Analysis of structurally related compounds, such as 3-Chloro-4-hydroxy-4′-methylbenzophenone, provides a valuable framework for understanding the potential interactions. In the crystal structure of this analog, the two benzene (B151609) rings are significantly twisted relative to each other. researchgate.net The crystal packing is stabilized by a combination of O—H⋯O hydrogen bonds, π–π stacking, C—H⋯O, and C—H⋯π interactions, which collectively form a two-dimensional network. researchgate.net

For this compound, similar interactions are anticipated. The electronegative chlorine atom and the carbonyl oxygen atom can act as hydrogen bond acceptors in weak C—H⋯Cl and C—H⋯O interactions with hydrogen atoms from the aromatic rings or the methyl group of neighboring molecules. The sulfur atom in the methylthio group, with its lone pairs of electrons, can also participate in non-covalent interactions.

A summary of the probable intermolecular interactions involving this compound is presented below.

Interaction TypeDonor Group/AtomAcceptor Group/AtomPotential Significance
Weak Hydrogen Bonds Aromatic C-HCarbonyl Oxygen (C=O)Stabilization of crystal lattice
Aromatic C-HChlorine (Cl)Directional influence on packing
Methyl C-HCarbonyl Oxygen (C=O)Contribution to local packing
π-Interactions Phenyl RingPhenyl RingMajor contribution to crystal packing (π–π stacking)
Aromatic/Methyl C-HPhenyl RingFurther stabilization of the 3D structure (C-H⋯π)
Dipole-Dipole Carbonyl Group (C=O)Carbonyl Group (C=O)Electrostatic contribution to lattice energy
C-Cl BondC-Cl BondInfluence on molecular orientation
van der Waals Forces Entire MoleculeEntire MoleculeGeneral non-specific attractive forces

While MD simulations would provide dynamic and quantitative insights into the strength and lifetime of these interactions, the analysis of related crystal structures offers a solid, albeit static, foundation for understanding the intermolecular behavior of this compound.

Utility of 3 Chloro 4 Methylthio Benzophenone As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The construction of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Ketones, such as the benzophenone (B1666685) core in 3-Chloro-4'-(methylthio)benzophenone, are well-established precursors for a multitude of heterocyclic frameworks. The carbonyl group can undergo condensation reactions with various dinucleophiles to yield heterocycles. For instance, reaction with hydrazine (B178648) derivatives can lead to pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles.

Furthermore, the presence of the chloro and methylthio groups provides additional handles for cyclization reactions. The chloro atom can be a site for intramolecular nucleophilic substitution to form ring structures. While direct examples of using this compound for heterocyclic synthesis are not prominent in the literature, the synthesis of related compounds, such as 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone, demonstrates that the benzophenone scaffold is amenable to the incorporation of heterocyclic moieties like triazoles. lgcstandards.com The synthesis of such complex structures often involves multi-step processes where the benzophenone unit serves as a key building block.

Application in the Construction of Complex Organic Molecules

Benzophenone derivatives are frequently employed as key intermediates in the synthesis of complex and pharmaceutically active molecules. nih.govgoogle.com The synthesis of drugs such as the lipid-lowering agent Fenofibrate involves a 4-chloro-4'-hydroxy-benzophenone intermediate, highlighting the industrial relevance of chloro-substituted benzophenones. google.comgoogle.com Similarly, other benzophenone derivatives serve as crucial precursors for Catechol-O-methyl-transferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease. google.com

By analogy, this compound represents a valuable synthon for the construction of novel, complex organic molecules. Its structure can be strategically modified. For example, the carbonyl group can be reduced to a methylene (B1212753) group or converted into a hydroxyl group, providing a stereocenter and a point for further functionalization. The chloro and methylthio groups can be transformed or used to influence the electronic properties and biological activity of the final molecule. Although specific, large-scale applications of this compound as a pharmaceutical intermediate are not detailed in the available literature, its structural motifs are present in compounds explored in medicinal chemistry, suggesting its potential as a building block for future drug discovery programs. guidechem.com

Role in the Development of Specialty Polymers and Materials

The benzophenone moiety is well-known for its application in polymer chemistry, most notably as a photoinitiator for UV curing processes. guidechem.com Upon exposure to UV light, the benzophenone carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, generating radicals that initiate polymerization. The substitution pattern on the aromatic rings can influence the photochemical properties and efficiency of the photoinitiator.

The presence of the sulfur atom in the methylthio group of this compound could potentially enhance intersystem crossing, a key step in the photoinitiation process, which may make it a candidate for such applications. Mercapto-benzophenone compounds have been investigated for their use as photoinitiators. sigmaaldrich.com While research specifically detailing the polymerization of this compound or its use in specialty polymers is limited, its inherent photochemical potential, derived from its core benzophenone structure, suggests a possible role in the development of photosensitive polymers and materials.

Functionalization for Advanced Material Design

The design of advanced materials with tailored properties often relies on the strategic functionalization of core molecular structures. This compound offers multiple sites for such functionalization, making it an attractive platform for materials science research.

The Chloro Group: The chlorine atom on one of the phenyl rings can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. This could be used to attach the molecule to polymer backbones or other substrates.

The Methylthio Group: The sulfur atom is a versatile functional handle. It can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and polarity of the molecule. This transformation could be used to fine-tune the properties of materials derived from this compound.

The Carbonyl Group: The ketone functionality can be a site for numerous chemical transformations. It can be reduced to an alcohol, converted to a thioketone, or used in Wittig-type reactions to form carbon-carbon double bonds, enabling the synthesis of a variety of derivatives for materials applications.

This trifunctional nature allows for orthogonal chemical modifications, where each site can be addressed selectively to build complex architectures for advanced materials with specific optical, electronic, or thermal properties.

Compound Data

PropertyValueSource
Compound Name This compound
CAS Number 197438-99-6
Molecular Formula C₁₄H₁₁ClOS
Molecular Weight 262.75 g/mol

Emerging Research Directions and Future Outlook for 3 Chloro 4 Methylthio Benzophenone

Exploration of New Synthetic Methodologies and Catalytic Approaches

The primary route for the synthesis of benzophenone (B1666685) and its derivatives has traditionally been the Friedel-Crafts acylation. This method typically involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. For 3-Chloro-4'-(methylthio)benzophenone, this would involve the reaction of 3-chlorobenzoyl chloride with thioanisole (B89551).

Emerging research, however, is focused on developing more efficient and environmentally friendly catalytic systems. A notable trend is the use of solid acid catalysts, which offer advantages such as easier separation from the reaction mixture and reduced environmental impact compared to traditional corrosive and polluting catalysts like hydrofluoric acid or anhydrous aluminum chloride. ijraset.com For example, studies on the synthesis of structurally related compounds like 4-Chloro,4'-hydroxybenzophenone have shown high yields using K-10 clay-supported metal chloride catalysts. ijraset.com This approach, which has been successfully applied to the reaction of phenol (B47542) with p-chlorobenzoyl chloride, could be adapted for the synthesis of this compound. ijraset.com

Future explorations in this area are likely to focus on:

Novel Heterogeneous Catalysts: Investigating a wider range of solid supports and metal catalysts to optimize reaction conditions, improve yields, and enhance selectivity.

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel, which simplifies the process and reduces waste. A patent for the synthesis of 3-nitro-4-chlorobenzophenone details a process where 3-nitro-4-chlorobenzoic acid is first converted to its acyl chloride and then reacted with benzene (B151609) in a one-pot procedure. google.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields.

Table 1: Comparison of Catalytic Approaches for Benzophenone Synthesis

Catalyst TypeExample(s)AdvantagesDisadvantagesPotential for this compound Synthesis
Traditional Lewis Acids AlCl₃, BF₃, TiCl₄ High reactivity, well-establishedCorrosive, polluting, difficult to separate ijraset.comStandard, but less sustainable approach.
Solid Acid Catalysts K-10 Clay-Supported Metal Chlorides ijraset.comEco-friendly, easy separation, reusable ijraset.comMay require higher temperatures or longer reaction times.High potential for developing a greener synthesis route.
Ionic Liquids BmimCl–FeCl₃ Dual catalyst-solvent, high catalytic activity Cost, potential toxicity.An area for future investigation to improve reaction efficiency.

Advanced Studies on Photophysical and Photochemical Behavior

Benzophenones are well-known for their rich photochemistry, primarily due to the n-π* transition of the carbonyl group, which leads to the formation of a reactive triplet state upon photoexcitation. This property has led to their extensive use as photosensitizers and in photopolymerization.

For this compound, the presence of the chlorine atom and the sulfur-containing methylthio group is expected to significantly influence its photophysical and photochemical properties. The heavy chlorine atom can enhance intersystem crossing to the triplet state, while the sulfur atom can participate in charge-transfer processes.

Future research in this area should focus on:

Detailed Spectroscopic Analysis: Comprehensive studies using transient absorption spectroscopy to characterize the excited states and determine key photophysical parameters such as triplet quantum yields and lifetimes.

Photoreaction Mechanisms: Investigating the photochemical reactions of this compound, including its potential for hydrogen abstraction and photo-cleavage reactions. The methylthio group, in particular, could be a site for photo-oxidation or other photochemical transformations.

Computational Modeling: Employing theoretical calculations to complement experimental findings and provide deeper insights into the electronic structure and potential energy surfaces of the excited states.

Integration into Supramolecular Assemblies and Material Science

The rigid structure and functional groups of this compound make it a promising building block for supramolecular chemistry and materials science. The chlorine atom can participate in halogen bonding, while the sulfur atom can coordinate with metal centers or engage in other non-covalent interactions.

Future research directions include:

Crystal Engineering: Studying the crystal packing of this compound and its derivatives to understand and control the formation of specific supramolecular architectures. Research on the related 3-Chloro-4-hydroxy-4'-methylbenzophenone has shown that its crystal packing is consolidated by a combination of hydrogen bonds, π-π stacking, and C-H···π interactions, resulting in a two-dimensional network. elsevierpure.comresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the sulfur atom of the methylthio group as a coordination site for the construction of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Polymer Science: Incorporating the this compound moiety into polymer backbones or as a pendant group to develop new photopolymers or materials with tailored optical and electronic properties. Benzophenones are known intermediates in the synthesis of high-performance polymers like Poly Ether Ketone (PEK). ijraset.com

Development of Novel Derivatives for Specific Chemical Applications

The functional groups on this compound serve as handles for further chemical modification, allowing for the synthesis of a wide range of derivatives with specific applications.

Potential avenues for the development of novel derivatives include:

Pharmacological Agents: The benzophenone scaffold is present in various biologically active compounds. The chlorine and methylthio groups can be modified to tune the molecule's interaction with biological targets.

Photoinitiators: By modifying the structure, it may be possible to enhance the efficiency of this compound as a photoinitiator for polymerization reactions, with potential applications in coatings, inks, and 3D printing.

Chemical Probes: The benzophenone core is used as a photo-cross-linking agent to study protein-protein interactions. smolecule.com Derivatives of this compound could be designed as specialized probes for biochemical research.

Table 2: Potential Derivatives of this compound and Their Applications

Derivative ClassPotential Synthetic ModificationTargeted Application
Sulfoxide (B87167)/Sulfone Derivatives Oxidation of the methylthio groupModulating electronic properties for use in electronic materials or as metabolic probes.
Amine Derivatives Nucleophilic substitution of the chlorine atomBuilding blocks for pharmaceuticals or ligands for metal catalysts.
Polymerizable Derivatives Introduction of a vinyl or acrylate (B77674) groupMonomers for the synthesis of functional polymers with photoreactive properties.
Bioconjugates Attachment of a linker for coupling to biomoleculesProbes for studying biological interactions. smolecule.com

Q & A

Basic: What are the established synthetic routes for 3-Chloro-4'-(methylthio)benzophenone, and how are reaction conditions optimized?

Answer:
The synthesis typically involves chlorination and sulfonation steps. A common approach includes reacting 4'-(methylthio)benzophenone with chlorine gas in the presence of FeCl₃ as a catalyst. Key parameters include:

  • Temperature control : Maintain 40–60°C to avoid side reactions (e.g., over-chlorination).
  • Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
  • Stoichiometry : A 1:1 molar ratio of substrate to chlorine minimizes byproducts .
    Validation : Monitor reaction progress via TLC or HPLC. Purity can be verified using melting point analysis and NMR spectroscopy.

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹, S-CH₃ at 670 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm); methylthio groups show singlets at δ 2.5 ppm.
    • ¹³C NMR : Carbonyl carbon at ~195 ppm, aromatic carbons between 120–140 ppm.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 292.7) .

Basic: How can researchers quantify trace impurities in this compound?

Answer:

  • GC-MS : After derivatization (e.g., silylation), detect impurities like chlorinated byproducts with a limit of quantification (LOQ) of 10 mg/kg .
  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for benzophenone derivatives.
    Data Conflict Resolution : Cross-validate using two orthogonal methods (e.g., GC-MS and HPLC) to resolve discrepancies in impurity profiles.

Advanced: What mechanistic insights explain the compound’s reactivity in photochemical applications?

Answer:
The methylthio group enhances electron-deficient aromatic systems, enabling hydrogen atom transfer (HAT) in photochemical reactions. For example:

  • Dual Role of Benzophenone : Acts as a HAT initiator and oxidant in alkylation reactions (observed in analogous benzophenone systems) .
  • Computational Studies : Density Functional Theory (DFT) models predict transition states and activation energies for radical intermediates .

Advanced: How can computational modeling improve synthetic yield and selectivity?

Answer:

  • Reaction Optimization : Use DFT to simulate chlorination pathways and identify kinetic vs. thermodynamic control points. For example, FeCl₃ coordination to the carbonyl group directs chlorination to the para position .
  • Solvent Effects : Molecular dynamics (MD) simulations predict solvent polarity impacts on intermediate stability .
    Experimental Validation : Compare simulated activation energies with experimental Arrhenius plots.

Advanced: How should researchers address contradictions in toxicity data across studies?

Answer:
Conflicting data may arise from differences in:

  • Test Systems : Rodent vs. in vitro models (e.g., intraperitoneal LD₅₀ >2 g/kg in mice vs. hepatotoxicity in cell cultures).
  • Metabolic Variability : Species-specific cytochrome P450 activity affects metabolite profiles.
    Resolution Strategy :

Conduct comparative studies using standardized protocols (OECD guidelines).

Perform metabolite profiling (LC-MS/MS) to identify toxic intermediates.

Toxicity Parameter Value Source
Acute Toxicity (LD₅₀, mouse)>2 g/kg
Carcinogenicity ClassificationIARC 2B (benzophenone analogs)

Advanced: What methodologies assess environmental persistence and ecotoxicity?

Answer:

  • Persistence Testing :
    • Hydrolysis Half-Life : Measure at pH 4–9 to simulate environmental conditions.
    • Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Ecotoxicity :
    • Algal Growth Inhibition : Use Pseudokirchneriella subcapitata (72-h EC₅₀).
    • Daphnia Mortality : 48-h acute toxicity assays .

Advanced: How is this compound applied in material science?

Answer:

  • UV Photoinitiators : Leverage its absorption at 280–320 nm to polymerize resins (similar to benzophenone in inks and adhesives) .
  • Surface Grafting : Use benzophenone analogs to functionalize polymers via radical polymerization (e.g., PDMS surface modification ).
    Optimization : Adjust substituents (e.g., methylthio vs. methoxy) to tune UV absorption and reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.